Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate
Description
Properties
CAS No. |
1708079-54-2 |
|---|---|
Molecular Formula |
C14H14O4S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O4S/c1-16-14(15)13-9-12(10-19-13)18-8-7-17-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
ZPZPYUKDPHUANC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Thiophenecarboxylic Acid
A well-documented method involves the bromination of thiophene followed by malonate alkylation and subsequent hydrolysis/decarboxylation steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Thiophene + halohydrocarbon + HBr, cooled to -10 to 0 °C, then reacted with pyridine perbromide hydrobromide | Formation of 2-bromothiophene | High yield, controlled temperature essential |
| 2 | Diethyl malonate + alkali metal (Na, Mg, or sodium ethylate) at 90-100 °C, then addition of 2-bromothiophene in toluene, heated to 100-120 °C | Formation of 2-(2-thiophene) diethyl malonate | Yields 88-94% depending on base used |
| 3 | Alkaline saponification in alcoholic solvent, followed by acidification and reflux for decarboxylation | Conversion to 2-thiophenecarboxylic acid | High purity, recrystallization finalizes product |
This method is robust and scalable, with detailed NMR characterization confirming product identity.
Esterification to Methyl 2-Thiophenecarboxylate
The acid intermediate can be esterified using standard Fischer esterification or via direct oxidation/esterification methods involving CCl4–CH3OH catalytic systems with Fe, V, or Mo catalysts, yielding methyl 2-thiophenecarboxylate derivatives efficiently.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2-Bromothiophene synthesis | Thiophene, halohydrocarbon, HBr, pyridine perbromide hydrobromide | -10 to 0 °C, stirring | High | Controlled halogenation |
| 2-(2-Thiophene) diethyl malonate formation | Diethyl malonate, Na/Mg/NaOEt, 2-bromothiophene | 90-120 °C, 6-8 h | 88-94 | Base-dependent yield variation |
| Hydrolysis & decarboxylation | Alkali, alcoholic solvent, acidification | Reflux | High | Purification by recrystallization |
| Esterification to methyl ester | CCl4–CH3OH, Fe/V/Mo catalysts | 140-150 °C, 3-6 h | 44-85 | Catalytic oxidation/esterification |
| Etherification at 4-position | Tosyl chloride, base, 2-phenoxyethanol | Room temp to reflux | Moderate to high | Requires activation of hydroxyl |
Research Findings and Analysis
- The bromination and malonate alkylation route is a reliable and high-yielding method for preparing thiophene carboxylate intermediates, with yields up to 94% reported.
- Catalytic oxidation using CCl4–CH3OH systems with transition metal catalysts (Fe(acac)3, VO(acac)2, Mo(CO)6) provides an alternative route to methyl thiophene carboxylates with moderate to good yields (44–85%).
- The etherification step is critical for introducing the 2-phenoxyethoxy group and typically requires conversion of hydroxyl to a leaving group followed by nucleophilic substitution, a standard approach in heterocyclic chemistry.
- NMR and IR spectral data confirm the structural integrity of intermediates and final products, ensuring the reliability of the synthetic route.
Chemical Reactions Analysis
Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Activity
One of the notable applications of methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate is its potential role in treating hyperglycemia and related metabolic disorders. Research indicates that compounds similar to this compound exhibit hypoglycemic effects, making them candidates for managing type II diabetes mellitus. These compounds can stimulate insulin secretion and improve glucose tolerance, thus addressing insulin resistance .
Pharmaceutical Formulations
The compound can be utilized in pharmaceutical formulations aimed at enhancing drug absorption and bioavailability. Its ability to modify the pharmacokinetics of other drugs makes it a valuable excipient in drug delivery systems . Furthermore, its structural characteristics allow for the development of novel therapeutic agents that can target specific biological pathways involved in metabolic diseases.
Materials Science
Organic Electronics
this compound is being investigated for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to its semiconducting properties, making it suitable for use as an electron transport material or as part of the active layer in these devices .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of composite materials with tailored characteristics for specific applications, such as coatings and flexible electronics .
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate further chemical transformations, enabling the production of derivatives with varied biological activities . This versatility makes it a key building block in synthetic organic chemistry.
Case Study 1: Antidiabetic Compounds
A study demonstrated that derivatives of this compound showed significant insulin-secretory activity when tested on pancreatic beta cells. The results indicated that these compounds could effectively lower blood glucose levels in diabetic models, highlighting their potential therapeutic applications .
Case Study 2: Organic Photovoltaics
Research into the use of this compound in OPVs revealed that devices incorporating this compound exhibited improved efficiency due to enhanced charge transport properties. The findings suggest that optimizing the molecular structure could lead to better performance metrics for solar energy conversion technologies .
Mechanism of Action
The mechanism of action of Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the thiophene ring significantly alter solubility, melting points, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Comparison of Methyl Thiophene-2-carboxylate Derivatives
Key Observations :
- Electron-Withdrawing vs. In contrast, the 2-phenoxyethoxy group in the target compound is electron-rich due to ether oxygen atoms, which may enhance reactivity toward electrophiles .
- Steric Effects: Bulky substituents like benzyloxy () or morpholinylphenyl () introduce steric hindrance, which may affect coupling reactions or binding to biological targets. The phenoxyethoxy group’s flexibility could mitigate steric challenges compared to rigid aryl groups .
Biological Activity
Methyl 4-(2-phenoxyethoxy)thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
This compound is characterized by a thiophene ring substituted with a phenoxyethoxy group and a carboxylate moiety. This structure is significant as it influences the compound's interaction with biological systems. The synthesis typically involves the reaction of thiophene derivatives with phenoxyethanol in the presence of coupling agents, followed by esterification to form the methyl ester.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects:
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
The mechanisms underlying the biological activities of this compound involve several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, contributing to its anticancer effects.
- Inhibition of Signaling Pathways : By inhibiting JNKs, the compound disrupts signaling pathways that promote cell survival and proliferation in cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
